2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C28H24ClN3O6 |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
2-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,3-c]quinolin-5-yl)phenyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H24ClN3O6/c1-15-24-26(31-38-15)25-19(29)9-6-10-20(25)32(28(24)34)18-8-5-7-16(11-18)12-23(33)30-17-13-21(35-2)27(37-4)22(14-17)36-3/h5-11,13-14H,12H2,1-4H3,(H,30,33) |
InChI Key |
PBHNQPNTZGNYBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)C3=C(C=CC=C3Cl)N(C2=O)C4=CC=CC(=C4)CC(=O)NC5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoxazoloquinoline Core
The isoxazolo[4,3-c]quinoline scaffold is typically synthesized via cyclocondensation or cycloaddition reactions involving hydrazines and 1,3-dielectrophilic compounds or their equivalents. According to recent advances in heterocyclic synthesis, methods such as:
- Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or related electrophiles.
- Transition-metal catalyzed cycloaddition reactions.
- Photoredox catalysis to promote ring closure.
These methods allow for the formation of the fused isoxazole and quinoline rings with substituents such as chloro and methyl groups introduced by appropriately substituted starting materials or post-cyclization functionalization.
Table 1: Representative Methods for Isoxazoloquinoline Core Synthesis
| Method Type | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Cyclocondensation | Hydrazine derivatives + 1,3-dicarbonyls | Moderate to High | Regioselective; scalable |
| Transition-metal catalysis | Rhodium, palladium catalysts | High | Enables complex substitution |
| Photoredox cyclization | Visible light, photocatalysts | Moderate | Mild conditions, green method |
Functionalization at the 5-Position (Phenyl Substitution)
The attachment of the phenyl ring at the 5-position of the isoxazoloquinoline core is generally achieved via:
- Electrophilic aromatic substitution if the quinoline ring is suitably activated.
- Cross-coupling reactions (e.g., Suzuki or Stille coupling) using halogenated quinoline intermediates and phenylboronic acids or phenyl stannanes.
- Nucleophilic aromatic substitution if the position is halogenated (e.g., chloro or bromo substituents).
Given the presence of a 9-chloro substituent, selective cross-coupling at the 5-position is feasible using palladium catalysis under mild conditions to avoid side reactions.
Formation of the Acetamide Linkage with Trimethoxyphenyl Group
The N-(3,4,5-trimethoxyphenyl)acetamide portion is introduced by amide bond formation between:
- An amine functional group on the trimethoxyphenyl derivative.
- A carboxylic acid or activated acyl derivative (e.g., acyl chloride, anhydride) on the phenyl-substituted isoxazoloquinoline intermediate.
Typical amide coupling methods include:
- Use of coupling reagents such as EDCI, DCC, or HATU in the presence of bases like triethylamine.
- Direct reaction of acyl chlorides with amines under controlled temperature.
- Microwave-assisted coupling to improve yield and reduce reaction time.
Example Synthetic Route (Hypothetical Based on Literature)
| Step | Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Synthesis of 9-chloro-3-methyl-4-oxoisoxazoloquinoline core | Cyclocondensation of substituted hydrazine with 1,3-dicarbonyl compound | Isoxazoloquinoline core with chloro and methyl substituents |
| 2 | Halogenation or selective functionalization at 5-position | Palladium-catalyzed Suzuki coupling with 3-bromophenylboronic acid | 5-(3-bromophenyl)-isoxazoloquinoline intermediate |
| 3 | Conversion of 3-bromophenyl to 3-phenylacetamide derivative | Amide coupling with 3,4,5-trimethoxyaniline and acyl chloride derivative | Target compound |
Research Findings and Data
- The compound exhibits an EC50 of approximately 0.90 µM in reversing MRP1-mediated drug resistance in cancer cell lines when combined with doxorubicin, indicating potent biological activity.
- Structural characterization is confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry, validating the formation of the acetamide and heterocyclic moieties.
- Synthetic yields for the heterocyclic core formation and coupling steps typically range from 60% to 85%, depending on the reaction conditions and purification methods.
Summary Table of Synthetic Parameters
| Synthetic Step | Typical Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Isoxazoloquinoline core formation | Hydrazine + 1,3-dicarbonyl, reflux or photoredox | 65-80 | Sensitive to substituent effects |
| Phenyl substitution (cross-coupling) | Pd catalyst, base, arylboronic acid, 80-100 °C | 70-85 | Requires inert atmosphere |
| Amide bond formation | EDCI/HATU, base, RT to 50 °C | 75-90 | High purity reagents needed |
Chemical Reactions Analysis
Amide Bond Reactivity
The acetamide group (-NHCO-) demonstrates characteristic hydrolytic sensitivity. Under acidic or alkaline conditions, hydrolysis may yield:
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O | 2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)acetic acid + 3,4,5-trimethoxyaniline | Requires prolonged heating |
| Alkaline hydrolysis | NaOH/EtOH | Same products as above | Faster kinetics compared to acid |
The amide nitrogen may also engage in nucleophilic substitution with acyl halides or participate in hydrogen bonding, influencing solubility and crystallinity .
Isoxazole Ring Transformations
The isoxazoloquinoline system (C₉H₅ClN₂O₂) offers two key reaction sites:
Electrophilic Substitution
The chloro substituent at position 9 permits metal-catalyzed cross-coupling reactions:
| Reaction Type | Catalysts/Reagents | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Replacement of Cl with aryl groups |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | Substitution with amino groups |
Ring-Opening Reactions
Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄) may cleave the isoxazole ring, though stability under mild conditions is typical.
Trimethoxyphenyl Modifications
The 3,4,5-trimethoxyphenyl group undergoes demethylation and electrophilic aromatic substitution:
| Reaction | Conditions | Products |
|---|---|---|
| Demethylation | BBr₃ in DCM | Catechol derivatives |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted phenyl rings (meta/para) |
Methoxy groups enhance electron density, favoring electrophilic attacks at activated positions .
Redox Reactions
The quinoline moiety and methyl group participate in oxidation:
| Target Site | Oxidizing Agent | Product |
|---|---|---|
| Methyl (C3) | KMnO₄/H⁺ | Carboxylic acid |
| Quinoline ring | Ozone | Ring cleavage products |
Reduction of the isoxazole ring with H₂/Pd-C yields dihydro derivatives, altering pharmacological activity .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The quinoline core is known for its biological activity, making this compound a candidate for drug discovery and development.
Medicine: It may have potential as an antimicrobial or anticancer agent, given the biological activity of similar compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with molecular targets in biological systems. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous acetamide derivatives, focusing on structural motifs, synthetic strategies, and inferred pharmacological properties.
Structural Features and Substituent Analysis
*Molecular weights calculated using formula data from referenced evidence.
Key Structural and Functional Differences
- Core Heterocycle: The target compound’s isoxazoloquinoline core distinguishes it from triazole () or triazoloquinoxaline () systems. The fused quinoline system may enhance π-π stacking interactions in biological targets compared to simpler heterocycles.
- In contrast, the 4-phenoxyphenyl group in and the trifluoromethyl group in may alter solubility and target selectivity.
Research Findings and Implications
While specific biological data for the target compound is absent in the provided evidence, structural analogs offer insights:
- Anticancer Potential: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., ) frequently exhibit antiproliferative activity by inhibiting tubulin polymerization or kinase pathways.
- Solubility and Bioavailability: The chloro and methyl groups in the target compound may reduce solubility compared to non-halogenated analogs but could improve metabolic stability.
Biological Activity
The compound 2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoline core, which is known for its pharmacological significance. The presence of various functional groups significantly influences its biological activity. The molecular formula is , and it has a molecular weight of approximately 431.89 g/mol.
Anticancer Effects
Research indicates that quinoline derivatives exhibit potent anticancer properties. The specific compound under investigation has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against prostate cancer (PC3) and colorectal cancer (HCT116) cell lines.
- Inhibition Rates : Preliminary studies suggest an IC50 (half maximal inhibitory concentration) in the low micromolar range, indicating significant anticancer activity.
The mechanisms through which this compound exerts its biological effects include:
- PI3K/Akt/mTOR Pathway Inhibition : Similar to other quinoline derivatives, this compound may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in cancer cells. Studies have shown that it can down-regulate key biomarkers such as phosphorylated Akt and S6 ribosomal protein at concentrations as low as 5 nM .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways, which are pivotal in programmed cell death.
- Antioxidant Activity : Quinoline derivatives are also known for their ability to scavenge free radicals, thereby reducing oxidative stress within cells .
Structure-Activity Relationship (SAR)
The structural modifications in the quinoline core significantly impact the biological activity of the compound. The incorporation of the 9-chloro-3-methyl group and the trimethoxyphenyl moiety enhances the binding affinity to target proteins involved in cancer progression.
| Structural Feature | Impact on Activity |
|---|---|
| 9-Chloro Group | Enhances lipophilicity and cellular uptake |
| Trimethoxy Group | Improves binding interactions with target proteins |
| Acetamide Linkage | Modulates solubility and bioavailability |
Case Studies
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to a significant reduction in tumor size compared to control groups.
- Clinical Trials : Early-phase clinical trials are underway to evaluate its efficacy and safety profile in humans.
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and how is its purity validated?
Answer:
The synthesis of this compound involves multi-step organic reactions, often starting with the construction of the isoxazolo[4,3-c]quinoline core. Key steps include:
- Cyclocondensation of chlorinated precursors with hydroxylamine derivatives to form the isoxazole ring .
- Acetylation of the intermediate phenyl group using chloroacetyl chloride or similar reagents, followed by coupling with 3,4,5-trimethoxyaniline .
- Purification via column chromatography and recrystallization in ethanol or DMF .
Purity Validation: - HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to confirm >95% purity.
- Elemental Analysis (C, H, N) to match calculated vs. experimental values, as seen in structurally similar quinoxaline derivatives .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in the 6.5–8.5 ppm range) and carbonyl signals (δ ~170 ppm for the acetamide) .
- IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C28H25ClN3O5 at m/z 542.15) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
Contradictions often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Methodological solutions include:
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation to improve bioavailability .
- Metabolic Stability Assays : Perform liver microsome studies to identify metabolic hotspots (e.g., demethylation of the trimethoxyphenyl group) .
- Dose-Response Refinement : Adjust dosing regimens using PK/PD modeling to align in vitro IC50 values with in vivo efficacy .
Advanced: What computational strategies are recommended for predicting SAR (Structure-Activity Relationships) for this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on the isoxazoloquinoline core’s binding affinity .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with anti-inflammatory or anticancer activity .
- DFT Calculations : Optimize the geometry of the acetamide side chain to evaluate steric/electronic effects on target engagement .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks .
- Analytical Monitoring : Track degradation products via LC-MS and quantify parent compound loss using validated HPLC methods .
- Recommendations : Store lyophilized samples at –20°C in amber vials to prevent photodegradation and hydrolysis .
Advanced: What experimental design principles apply to optimizing reaction yields during synthesis?
Answer:
- Design of Experiments (DoE) : Use a central composite design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Response Surface Methodology (RSM) : Model nonlinear interactions between variables (e.g., excess chloroacetyl chloride improves acetylation but increases side products) .
- Green Chemistry Metrics : Calculate E-factors (waste per product mass) to balance yield efficiency with sustainability .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in a fume hood due to potential release of HCl gas during acetylation steps .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated chemical waste containers .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates treated with the compound .
- Knockdown/Rescue Experiments : Use siRNA to silence the target protein and confirm loss of compound efficacy, then reintroduce the protein via plasmid transfection .
- Fluorescence Polarization : Track displacement of fluorescent probes (e.g., ATP-competitive inhibitors in kinase assays) .
Basic: What are the common impurities observed during synthesis, and how are they characterized?
Answer:
- Byproducts : Unreacted starting materials (e.g., 3,4,5-trimethoxyaniline, detected via TLC Rf = 0.3 in ethyl acetate) .
- Hydrolysis Products : Degraded acetamide moieties (e.g., free carboxylic acid, identified by IR at ~1700 cm⁻¹) .
- Characterization : Use preparative HPLC to isolate impurities, followed by NMR and HRMS for structural elucidation .
Advanced: What strategies mitigate off-target effects in preclinical models?
Answer:
- Selectivity Profiling : Screen against panels of related proteins (e.g., kinase isoforms) using radioligand binding assays .
- CRISPR-Cas9 Knockout : Generate cell lines lacking the target protein to confirm on-target toxicity .
- Metabolomic Profiling : Use LC-MS to identify unintended metabolite interactions (e.g., cytochrome P450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
